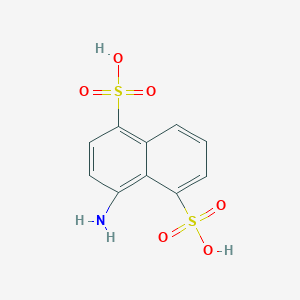

4-aminonaphthalene-1,5-disulfonic acid

Description

The exact mass of the compound 1,5-Naphthalenedisulfonic acid, 4-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-aminonaphthalene-1,5-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-aminonaphthalene-1,5-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminonaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZVGKMVVKFBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151654 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-55-5 | |

| Record name | 4-Amino-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,5-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino-S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8Q5P7M5R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Aminonaphthalene-1,5-disulfonic Acid for Researchers and Drug Development Professionals

Introduction

4-Aminonaphthalene-1,5-disulfonic acid, a key synthetic intermediate, is a compound of significant interest within the realms of chemical research and pharmaceutical development. Its unique molecular architecture, featuring a rigid naphthalene core functionalized with both a nucleophilic amino group and strongly acidic sulfonic acid moieties, imparts a versatile set of chemical properties. This guide provides a comprehensive exploration of these properties, offering insights into its structure, reactivity, and potential applications, particularly for professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

4-Aminonaphthalene-1,5-disulfonic acid possesses a well-defined structure that dictates its chemical behavior. The molecule is achiral and consists of a naphthalene ring system substituted with an amino group at the 4-position and two sulfonic acid groups at the 1- and 5-positions.[1]

Table 1: Physicochemical Properties of 4-Aminonaphthalene-1,5-disulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |

| Molecular Weight | 303.31 g/mol | [1] |

| Appearance | White to off-white or slightly yellowish crystalline powder.[2] | |

| Melting Point | >300 °C[2] | |

| Solubility | Highly soluble in water due to the presence of sulfonic acid groups.[2] Sparingly soluble in non-polar organic solvents.[2] The monosodium salt is sparingly soluble in cold water, while the disodium salt is readily soluble.[3] | |

| pKa | The pKa of the related 4-amino-1-naphthalenesulfonic acid is reported as 2.81 (25°C), which is attributed to the sulfonic acid group.[4] Specific pKa values for the individual sulfonic acid groups and the amino group of the disulfonic acid require experimental determination but are expected to be low for the sulfonic acids and around 4 for the anilinium ion. | |

| CAS Number | 117-55-5 | [1] |

The presence of the highly polar sulfonic acid groups dominates the physical properties of the molecule, rendering it highly water-soluble and imparting a high melting point.[2] The solubility is pH-dependent, as the ionization state of both the sulfonic acid and amino groups will change with pH.[2]

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 4-aminonaphthalene-1,5-disulfonic acid is paramount for its identification and characterization in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 4-aminonaphthalene-1,5-disulfonic acid is characterized by absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

-

N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

S=O stretching of the sulfonic acid groups, which are strong and appear in the 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹ regions.

-

O-H stretching of the sulfonic acid groups, which will be broad and centered around 3000 cm⁻¹.

-

C=C stretching of the naphthalene ring, observed in the 1600-1450 cm⁻¹ region.

UV-Visible and Fluorescence Spectroscopy

4-Aminonaphthalene-1,5-disulfonic acid and its derivatives exhibit interesting photophysical properties. The UV-visible absorption spectrum is influenced by the extended π-system of the naphthalene ring and the electronic effects of the substituents. The UV-Vis spectrum of the related 1,5-naphthalenedisulfonic acid shows absorption maxima that can be used for HPLC analysis.[6]

A key feature of many aminonaphthalenesulfonic acids is their fluorescence. These compounds are often used as fluorescent probes and labels for biomolecules.[7][8] The fluorescence emission is sensitive to the local environment, making them useful for studying protein conformation and binding events.[7] For instance, N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a derivative, exhibits an excitation maximum at 337 nm and a fluorescence emission maximum at 504 nm.[9]

Chemical Reactivity and Derivatization

The reactivity of 4-aminonaphthalene-1,5-disulfonic acid is characterized by the interplay of its amino and sulfonic acid groups.

Reactions of the Amino Group

The primary amino group is a versatile handle for chemical modification.

-

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[10] This diazonium salt is a valuable intermediate that can undergo various subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form azo dyes.[10][11] This reaction is fundamental to the use of this compound as a precursor in the dye industry.[12]

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.[13] This reaction can be used to introduce a variety of functional groups, modify the electronic properties of the molecule, or to link it to other molecules of interest.

Reactions of the Sulfonic Acid Groups

The sulfonic acid groups are strongly acidic and are typically deprotonated at physiological pH. They can be converted into other functional groups, although this often requires harsh reaction conditions.

-

Conversion to Sulfonyl Chlorides: The sodium salt of the sulfonic acid can be treated with reagents like phosphorus pentachloride to yield the corresponding sulfonyl chloride.[14] Naphthalene-1,5-disulfonyl chloride is a key intermediate for the synthesis of sulfonamides and other derivatives.[14]

-

Hydrolysis: Under high temperatures and in the presence of strong bases like sodium hydroxide, the sulfonic acid groups can be replaced by hydroxyl groups. For example, hydrolysis of 4-aminonaphthalene-1,5-disulfonic acid with sodium hydroxide at 200°C yields 1-amino-8-hydroxynaphthalene-4-sulfonic acid.[3]

Synthesis and Purification

The synthesis of 4-aminonaphthalene-1,5-disulfonic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. A common synthetic route involves the sulfonation of naphthalene followed by nitration and subsequent reduction of the nitro group to an amino group. The purification of the final product is crucial to remove isomeric impurities.

Diagram 1: Synthetic Pathway Overview

Caption: A simplified schematic of the synthesis of 4-aminonaphthalene-1,5-disulfonic acid.

A detailed protocol for the preparation of the related 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) involves the sulfonation of 1-aminonaphthalene.[15] The purification of naphthalenedisulfonic acids can be achieved by fractional crystallization of their salts.[16] For instance, the disodium salt of naphthalene-1,5-disulfonic acid can be isolated with high purity.[16]

Applications in Research and Drug Development

The unique properties of 4-aminonaphthalene-1,5-disulfonic acid and its derivatives make them valuable tools in various scientific disciplines.

-

Fluorescent Probes and Labels: As mentioned, aminonaphthalenesulfonic acids are widely used as fluorescent probes to study protein structure and dynamics.[7] Their fluorescence is often sensitive to the polarity of their microenvironment, allowing for the detection of binding events and conformational changes in biomolecules. They can be covalently attached to proteins and other biomolecules through their reactive amino group.

-

Building Block for Bioactive Molecules: The naphthalene scaffold is a common motif in medicinal chemistry. The functional groups on 4-aminonaphthalene-1,5-disulfonic acid provide multiple points for derivatization, allowing for the synthesis of libraries of compounds for screening as potential drug candidates.

-

Azo Dye Synthesis: While a more traditional application, the synthesis of azo dyes from this precursor remains important.[12] Some of these dyes have biological applications, and the underlying chemistry of diazotization and coupling is a valuable synthetic tool.

Diagram 2: Application Workflow

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-aminonaphthalene-1,5-disulphonic acid | 117-55-5 [chemicalbook.com]

- 4. 4-Amino-1-naphthalenesulfonic acid [chembk.com]

- 5. 1,5-Naphthalenedisulfonic acid(81-04-9) 13C NMR [m.chemicalbook.com]

- 6. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 7. Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]

- 12. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 13. US2698342A - Acylated derivatives of amino-sulfonic acids and method for their preparation - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents [patents.google.com]

- 16. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-aminonaphthalene-1,5-disulfonic acid: Properties, Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of 4-aminonaphthalene-1,5-disulfonic acid, a key intermediate in the chemical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis methodologies, analytical techniques, and diverse applications of this versatile compound. The content is structured to provide not only factual data but also practical insights grounded in established scientific principles.

Core Molecular and Physical Properties

4-aminonaphthalene-1,5-disulfonic acid, also known as 1-aminonaphthalene-4,8-disulfonic acid, is a sulfonated aromatic amine with the chemical formula C₁₀H₉NO₆S₂.[1] Its molecular structure, characterized by a naphthalene core with an amino group and two sulfonic acid groups, dictates its chemical reactivity and physical characteristics.

The presence of the highly polar sulfonic acid groups renders the molecule highly soluble in water and other polar solvents, while it exhibits limited solubility in non-polar organic solvents.[2] In its solid state, it typically appears as a white to off-white crystalline powder.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |

| Molecular Weight | 303.31 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | High solubility in water and polar solvents | [2] |

| Melting Point | >300 °C | [2] |

Synthesis of 4-aminonaphthalene-1,5-disulfonic acid: A Representative Pathway

The synthesis of 4-aminonaphthalene-1,5-disulfonic acid is a multi-step process that begins with the sulfonation of naphthalene. This is followed by nitration and subsequent reduction of the nitro group to an amino group. The precise control of reaction conditions is crucial to favor the formation of the desired 1,5-disubstituted isomer.

Caption: Synthesis pathway of 4-aminonaphthalene-1,5-disulfonic acid.

Experimental Protocol: A General Approach to Synthesis

The following protocol outlines a general method for the synthesis of 4-aminonaphthalene-1,5-disulfonic acid. It is imperative that this procedure is carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Disulfonation of Naphthalene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place a calculated amount of naphthalene.

-

Slowly add fuming sulfuric acid (oleum) while maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for several hours to promote the formation of naphthalene-1,5-disulfonic acid.

-

Monitor the reaction progress using a suitable analytical technique, such as HPLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain naphthalene-1,5-disulfonic acid.

Step 2: Nitration

-

To a flask containing a mixture of concentrated sulfuric acid and nitric acid, slowly add the naphthalene-1,5-disulfonic acid obtained in the previous step, while keeping the temperature below 10°C.

-

Stir the mixture for several hours, allowing the nitration to proceed.

-

Pour the reaction mixture onto ice to precipitate the 4-nitronaphthalene-1,5-disulfonic acid.

-

Filter the product, wash with a small amount of cold water, and use it in the next step, preferably without extensive drying.

Step 3: Reduction

-

Suspend the wet 4-nitronaphthalene-1,5-disulfonic acid in water in a reaction vessel.

-

Heat the suspension and add iron filings or another suitable reducing agent in portions.

-

Add a small amount of hydrochloric acid to initiate and maintain the reduction process.

-

After the addition of the reducing agent is complete, continue heating and stirring until the reaction is complete (disappearance of the yellow color of the nitro compound).

-

Neutralize the reaction mixture with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate iron oxides.

-

Filter the hot solution to remove the iron sludge.

-

Acidify the filtrate with hydrochloric acid to precipitate the 4-aminonaphthalene-1,5-disulfonic acid.

-

Cool the mixture, filter the product, wash with a small amount of cold water, and dry under vacuum.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of 4-aminonaphthalene-1,5-disulfonic acid, allowing for the separation and quantification of the desired isomer from other related compounds and impurities.

Caption: General workflow for the HPLC analysis of 4-aminonaphthalene-1,5-disulfonic acid.

Illustrative HPLC Protocol

This protocol provides a starting point for the development of a specific HPLC method for the analysis of 4-aminonaphthalene-1,5-disulfonic acid. Method optimization will be necessary for specific sample matrices.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be determined through method development, starting with a high aqueous percentage.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of 4-aminonaphthalene-1,5-disulfonic acid of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing 4-aminonaphthalene-1,5-disulfonic acid in the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: The concentration of 4-aminonaphthalene-1,5-disulfonic acid in the sample can be determined by comparing its peak area to the calibration curve generated from the standards.

Applications and Significance

A. Dye Synthesis: The primary application of 4-aminonaphthalene-1,5-disulfonic acid is as a crucial intermediate in the synthesis of a wide variety of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to create chromophores with specific colors. These dyes find extensive use in the textile, leather, and paper industries.

B. Potential as a Fluorescent Probe: Aminonaphthalenesulfonic acids are known for their fluorescent properties, which are often sensitive to the polarity of their environment. While specific data for the 1,5-disulfonic acid isomer is not extensively detailed in readily available literature, related compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) are widely used as fluorescent probes to study protein conformation and binding.[5] The fluorescence of these molecules typically increases in nonpolar environments, making them useful for probing hydrophobic pockets in proteins. Further research into the specific fluorescent characteristics of 4-aminonaphthalene-1,5-disulfonic acid could reveal its potential in similar applications.

Safety and Handling

4-aminonaphthalene-1,5-disulfonic acid is a chemical that requires careful handling. It can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] It is essential to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested or inhaled, seek immediate medical attention.

Conclusion

4-aminonaphthalene-1,5-disulfonic acid is a compound of significant industrial importance, primarily as a precursor to azo dyes. Its synthesis, while involving standard organic transformations, requires careful control to achieve the desired isomer. The analytical characterization is readily achievable using techniques like HPLC. While its role as a dye intermediate is well-established, the potential for this and other aminonaphthalenesulfonic acids as fluorescent probes in biological and materials science continues to be an area of active research. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in various research and industrial settings.

References

-

4-aminonaphthalene-1,5-disulfonic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

4-AMINO-1,5-NAPHTHALENEDISULFONIC ACID - gsrs. (n.d.). Retrieved from [Link]

-

8-Anilinonaphthalene-1-sulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem. (n.d.). Retrieved from [Link]

-

3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem. (n.d.). Retrieved from [Link]

-

7 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-aminonaphthalene-1,5-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-aminonaphthalene-1,5-disulfonic acid. As a key intermediate in the synthesis of various dyes and a compound of interest in pharmaceutical research, a thorough understanding of its solubility in aqueous and organic media is paramount for its application, formulation, and process optimization. This document delves into the molecular determinants of its solubility, the profound influence of pH and temperature, and presents a detailed overview of its solubility profile in a range of common solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of solubility, aimed at ensuring scientific integrity and reproducibility in your research and development endeavors.

Introduction: The Molecular Architecture and its Implications for Solubility

4-aminonaphthalene-1,5-disulfonic acid is a fascinating molecule characterized by a rigid naphthalene core functionalized with both a basic amino group (-NH₂) and two strongly acidic sulfonic acid (-SO₃H) groups. This unique combination of functional groups dictates its physicochemical properties, most notably its solubility.

The presence of the two sulfonic acid groups renders the molecule highly polar and capable of extensive hydrogen bonding with polar solvents, particularly water.[1] These groups are strong acids, readily deprotonating to form sulfonate anions (-SO₃⁻), which further enhances aqueous solubility. Conversely, the naphthalene ring is hydrophobic, a characteristic that generally favors solubility in non-polar organic solvents. However, the overwhelming influence of the two polar sulfonic acid groups and the amino group makes 4-aminonaphthalene-1,5-disulfonic acid predominantly hydrophilic.

The amino group, being basic, can be protonated under acidic conditions to form an ammonium cation (-NH₃⁺). This amphoteric nature, the ability to act as both an acid and a base, leads to a complex interplay of ionic forms in solution, which is highly dependent on the pH. This guide will explore how these structural features translate into the observed solubility patterns.

Aqueous Solubility: The Dominance of Polarity and pH

4-aminonaphthalene-1,5-disulfonic acid exhibits high solubility in water, a direct consequence of the two sulfonic acid groups that readily ionize and interact with water molecules through hydrogen bonding.[1]

The Critical Influence of pH

The solubility of 4-aminonaphthalene-1,5-disulfonic acid in aqueous solutions is profoundly dependent on the pH of the medium. This is due to the presence of both acidic sulfonic acid groups and a basic amino group, leading to the existence of different ionic species in solution.

-

In Strongly Acidic Solutions (pH < 2): The sulfonic acid groups are largely protonated (-SO₃H), and the amino group is protonated to its cationic form (-NH₃⁺). The overall charge of the molecule is positive.

-

In Moderately Acidic to Neutral Solutions (pH 2-7): The sulfonic acid groups are deprotonated to their anionic form (-SO₃⁻), while the amino group remains protonated (-NH₃⁺). In this pH range, the molecule exists as a zwitterion, carrying both a positive and a negative charge, resulting in a net neutral charge. Zwitterionic forms of amino acids and related compounds often exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge is zero.

-

In Alkaline Solutions (pH > 7): The sulfonic acid groups remain deprotonated (-SO₃⁻), and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge. The formation of salts, such as the highly soluble disodium salt, significantly increases the solubility in alkaline conditions.

The Henderson-Hasselbalch equation can be used to estimate the ratio of the protonated and deprotonated forms of the amino and sulfonic acid groups at a given pH, thereby providing a theoretical framework for understanding the pH-solubility profile.[2][3][4][5][6]

Diagram: Influence of pH on the Ionic Species of 4-aminonaphthalene-1,5-disulfonic acid

Caption: Predominant ionic forms of 4-aminonaphthalene-1,5-disulfonic acid at different pH ranges.

Effect of Temperature on Aqueous Solubility

Table 1: Aqueous Solubility of 4-amino-1-naphthalenesulfonic acid at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

| 10 | 0.029 |

| 20 | 0.031 |

| 50 | 0.059 |

| 100 | 0.228 |

Data for 4-amino-1-naphthalenesulfonic acid, a structurally similar compound.[7]

This trend is attributed to the endothermic nature of the dissolution process for many organic salts, where the input of heat energy helps to overcome the lattice energy of the solid and facilitate the solvation of the molecules.

Solubility in Organic Solvents: A Tale of Polarity Mismatch

The solubility of 4-aminonaphthalene-1,5-disulfonic acid in organic solvents is primarily governed by the principle of "like dissolves like." Due to its highly polar nature, it exhibits poor solubility in non-polar and weakly polar organic solvents.

Table 2: Qualitative Solubility of 4-aminonaphthalene-1,5-disulfonic acid in Common Organic Solvents

| Solvent Class | Solvent | Polarity | Expected Solubility | Rationale |

| Protic Solvents | Methanol | High | Moderately Soluble | Capable of hydrogen bonding, but less effective at solvating the ionic sulfonate groups compared to water. |

| Ethanol | High | Sparingly Soluble | Lower polarity and increased hydrocarbon character compared to methanol reduce its ability to dissolve the highly polar solute. | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | High | Soluble | High polarity and ability to solvate both cations and anions make it a good solvent for this compound. |

| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, its high polarity facilitates the dissolution of polar compounds. | |

| Acetone | Medium | Very Sparingly Soluble | Moderate polarity is insufficient to overcome the strong intermolecular forces in the solid solute. | |

| Non-Polar Solvents | Toluene | Low | Insoluble | The non-polar nature of toluene cannot effectively solvate the highly polar amino and sulfonic acid groups. |

| Hexane | Low | Insoluble | As a non-polar alkane, it is a very poor solvent for polar, ionic compounds. | |

| Ethers | Diethyl Ether | Low | Insoluble | Low polarity and inability to donate hydrogen bonds make it a poor solvent for this compound. |

The strong intermolecular forces, including ionic interactions and hydrogen bonding, within the crystal lattice of 4-aminonaphthalene-1,5-disulfonic acid require a solvent with high polarity and a strong ability to form hydrogen bonds to overcome them. Water is an excellent solvent for this purpose, while most organic solvents are less effective.

Experimental Protocols for Solubility Determination

To ensure the scientific integrity and reproducibility of solubility data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for determining the solubility of 4-aminonaphthalene-1,5-disulfonic acid.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 4-aminonaphthalene-1,5-disulfonic acid into a series of clean, dry glass vials with screw caps. The excess amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., purified water, buffer of a specific pH, or an organic solvent) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator equipped with a shaker. The temperature should be controlled to ±0.5 °C.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.

-

Alternatively, for faster separation, centrifuge the samples at the experimental temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the sediment.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not adsorb the solute.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for the analytical method.

-

Determine the concentration of 4-aminonaphthalene-1,5-disulfonic acid in the diluted filtrate using a validated analytical technique, such as UV-Vis spectroscopy.

-

Diagram: Experimental Workflow for the Shake-Flask Method

Caption: Step-by-step workflow for determining equilibrium solubility using the shake-flask method.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a convenient and widely used method for quantifying the concentration of chromophoric compounds like 4-aminonaphthalene-1,5-disulfonic acid in solution.[12][13][14][15]

Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution, as described by the Beer-Lambert Law.

Step-by-Step Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of 4-aminonaphthalene-1,5-disulfonic acid in the solvent used for the solubility experiment.

-

Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

Identify the wavelength at which the maximum absorbance occurs (λmax). All subsequent measurements should be performed at this wavelength to ensure maximum sensitivity and accuracy.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 4-aminonaphthalene-1,5-disulfonic acid of a known high concentration in the chosen solvent.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions with at least five different, known concentrations that bracket the expected concentration of the solubility samples.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value close to 1.0 indicates a good linear fit.

-

-

Measurement of Unknown Samples:

-

Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of 4-aminonaphthalene-1,5-disulfonic acid in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility of the compound.

-

Conclusion: A Comprehensive Solubility Profile for Enhanced Application

The solubility of 4-aminonaphthalene-1,5-disulfonic acid is a multifaceted property governed by its unique molecular structure. Its high aqueous solubility is driven by the presence of two strongly polar sulfonic acid groups, while its solubility in organic solvents is limited. The pH of the aqueous medium plays a critical role, with solubility being significantly enhanced in alkaline conditions due to the formation of highly soluble salts. For researchers and professionals in the fields of dye chemistry and drug development, a thorough understanding and accurate determination of the solubility of this compound are indispensable for process optimization, formulation design, and ensuring the reliability of experimental outcomes. The methodologies and insights provided in this guide are intended to serve as a valuable resource for achieving these objectives.

References

-

How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (2014, January 5). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29). Retrieved from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? - ResearchGate. (2017, February 7). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Retrieved from [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells | Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

4-aminonaphthalene-1,5-disulfonic acid - Solubility of Things. Retrieved from [Link]

-

Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer - Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Henderson–Hasselbalch equation - Wikipedia. Retrieved from [Link]

-

Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. (2021, August 24). Retrieved from [Link]

-

Henderson-Hasselbalch Equation - BYJU'S. Retrieved from [Link]

-

Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27). Retrieved from [Link]

-

4-Amino-1-naphthalenesulfonic acid - ChemBK. Retrieved from [Link]

-

The Henderson Hasselbach Equation and Buffers - YouTube. (2024, April 7). Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. microbenotes.com [microbenotes.com]

- 6. youtube.com [youtube.com]

- 7. chembk.com [chembk.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

A Comprehensive Technical Guide to the Synthesis of 4-Aminonaphthalene-1,5-disulfonic Acid from Naphthalene

Foreword: The Strategic Importance of 4-Aminonaphthalene-1,5-disulfonic Acid

4-Aminonaphthalene-1,5-disulfonic acid, a key derivative of naphthalene, stands as a cornerstone intermediate in the synthesis of a wide array of azo dyes.[1] Its unique molecular architecture, featuring both a reactive amino group and two strongly acidic sulfonic acid groups, imparts specific solubility characteristics and chromophoric potential.[1] This makes it an invaluable building block for researchers and professionals in dye manufacturing, advanced materials, and pharmaceutical research.[1] This guide provides an in-depth, mechanistically-grounded exploration of its synthesis from the readily available feedstock, naphthalene, designed for scientists and drug development professionals who require a deep and practical understanding of the process.

The Synthetic Blueprint: A Three-Act Transformation

The industrial synthesis of 4-aminonaphthalene-1,5-disulfonic acid from naphthalene is a classic multi-step process rooted in fundamental electrophilic aromatic substitution reactions. The pathway can be logically segmented into three primary stages:

-

Disulfonation: Introduction of two sulfonic acid groups onto the naphthalene ring to form naphthalene-1,5-disulfonic acid, commonly known as Armstrong's acid.[2]

-

Regioselective Nitration: The controlled introduction of a nitro group at the C4 position of Armstrong's acid.

-

Reduction: Conversion of the nitro group to the target primary amine, yielding the final product.

This strategic sequence is dictated by the directing effects of the substituents introduced at each stage, ensuring the desired isomer is formed with high selectivity.

Caption: Overall synthesis pathway from Naphthalene to 4-Aminonaphthalene-1,5-disulfonic acid.

Step 1: Disulfonation of Naphthalene — Forging Armstrong's Acid

The initial and perhaps most critical step is the disulfonation of naphthalene. The regioselectivity of this reaction is paramount and is governed by a classic interplay of kinetic and thermodynamic control.

Mechanistic Insights: The Rationale Behind Reaction Conditions

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution.[3][4] The choice of reaction temperature is the primary determinant for the isomeric distribution of the product.

-

Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., up to 80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid as the initial product.[5][6] This is because the transition state leading to the 1-isomer is lower in energy, allowing for a faster reaction rate.[4] However, to achieve the 1,5-disubstituted product, conditions that allow for thermodynamic equilibration are necessary, though the 1,5-isomer is still favored under specific, controlled low-temperature conditions with strong oleum.[7][8] The 1,5-isomer is formed because the initial sulfonation at the 1-position deactivates the ring, but the second sulfonation is directed to the other ring, favoring the sterically accessible 5-position.

-

The Sulfonating Agent: The reaction requires a potent sulfonating agent. Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, is the industrial standard.[2][7] The SO₃ acts as the powerful electrophile required to attack the aromatic naphthalene system.

Experimental Protocol: Disulfonation

The following protocol outlines a representative industrial process for synthesizing naphthalene-1,5-disulfonic acid.[7][8]

Materials:

-

Refined Naphthalene

-

20% Oleum (Fuming Sulfuric Acid)

-

65% Oleum (or higher concentration)

-

Water

-

Sodium Sulfate (for salting out, if desired)

Procedure:

-

Charge a suitable reactor equipped with robust cooling and agitation with 20% oleum.

-

While maintaining the temperature between 20-35°C, gradually add naphthalene to the oleum.[7][8]

-

Following the initial addition, begin the alternate and gradual addition of 65% oleum and more naphthalene, ensuring the temperature does not exceed 35°C. This careful, staged addition is crucial for controlling the exothermic reaction and maximizing selectivity.

-

Once all reagents are added, heat the reaction mixture to 55°C and hold for approximately 6 hours to drive the reaction to completion.[7][8]

-

After the hold time, carefully quench the reaction mixture by adding it to water.

-

The product, naphthalene-1,5-disulfonic acid, can be isolated by cooling the aqueous solution to precipitate the free acid or by adding sodium sulfate to precipitate the disodium salt.[7][8]

-

Filter the precipitate and wash with a minimal amount of cold water to remove residual sulfuric acid and undesired isomers, such as the 1,6-disulfonic acid which may remain in the filtrate.[7][8]

-

Dry the isolated product. The typical yield is around 53%.[7][8]

Data Summary: Disulfonation Parameters

| Parameter | Value / Condition | Rationale / Causality |

| Starting Material | Refined Naphthalene | Purity is essential to avoid side reactions. |

| Sulfonating Agent | 20% and 65% Oleum | Provides the high concentration of SO₃ needed for disubstitution. |

| Reaction Temperature | 20-55°C | Low temperature favors the formation of the 1,5-isomer. |

| Reaction Time | ~6 hours | Ensures completion of the second sulfonation step. |

| Isolation Method | Precipitation (acid or salt) | Exploits the lower solubility of the product in the acidic aqueous medium. |

| Approximate Yield | ~53% | Reflects the formation of other isomers and process losses.[7][8] |

Step 2: Regioselective Nitration

With Armstrong's acid in hand, the next step is the introduction of a nitro group. The existing sulfonic acid groups act as powerful directing groups, dictating the position of this next substitution.

Mechanistic Insights: Directing Effects in Action

Sulfonic acid groups are strongly deactivating and are meta-directing. In naphthalene-1,5-disulfonic acid, the sulfonic acid group at C1 directs incoming electrophiles to the C3 and C8a (peri) positions of its ring, while the group at C5 directs to the C7 and C4a positions of its ring. However, the most activated positions for electrophilic attack on the disubstituted system are C4 and C8. The nitration predominantly occurs at the C4 position (or C8, which is equivalent). The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong sulfuric acid catalyst.[9]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Armstrong acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 8. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4-aminonaphthalene-1,5-disulfonic acid (CAS No. 117-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminonaphthalene-1,5-disulfonic acid, registered under CAS number 117-55-5, is a significant intermediate in the chemical industry, particularly in the synthesis of azo dyes.[1][2] Also known by its synonyms, 1-aminonaphthalene-4,8-disulfonic acid and Amino-S acid, this compound is a derivative of naphthalene, featuring both amino and sulfonic acid functional groups.[1][2] These groups impart specific chemical properties, such as high water solubility and the ability to undergo diazotization, making it a versatile building block for creating a wide range of colorful and functional molecules.[3] While its primary role has been in the dye industry, its structural motifs and chemical reactivity offer potential for exploration in other areas of research, including the development of functional materials and as a starting point for novel chemical entities in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, with a focus on the technical details relevant to a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-aminonaphthalene-1,5-disulfonic acid is essential for its effective use in synthesis and other applications.

| Property | Value | Source |

| CAS Number | 117-55-5 | [1] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [4] |

| Molecular Weight | 303.31 g/mol | [4] |

| Appearance | Typically a solid crystalline powder, ranging from white to off-white or slightly yellowish. | |

| Solubility | Highly soluble in water due to the polar sulfonic acid groups. Sparingly soluble in non-polar organic solvents. | [3] |

| Melting Point | >300 °C |

Synthesis of 4-aminonaphthalene-1,5-disulfonic acid

The synthesis of 4-aminonaphthalene-1,5-disulfonic acid is a multi-step process that begins with naphthalene. The key steps involve the sulfonation of naphthalene, followed by nitration and subsequent reduction of the nitro group to an amino group.

Mechanism and Rationale

The synthetic route is designed to introduce the functional groups at the desired positions on the naphthalene ring.

-

Disulfonation of Naphthalene: Naphthalene is first sulfonated to produce naphthalene-1,5-disulfonic acid. The reaction conditions, such as the concentration of the sulfonating agent (oleum) and temperature, are controlled to favor the formation of the 1,5-isomer.[3]

-

Nitration: The resulting naphthalene-1,5-disulfonic acid is then nitrated. The sulfonic acid groups are deactivating and meta-directing. However, due to the complexity of the fused ring system, the nitration occurs at the 4-position.

-

Reduction: The final step is the reduction of the nitro group in 4-nitronaphthalene-1,5-disulfonic acid to the amino group, yielding the final product. This is typically achieved using a reducing agent such as iron in an acidic medium.[3]

Experimental Protocol: Synthesis of 4-aminonaphthalene-1,5-disulfonic acid

The following is a representative, multi-step protocol for the synthesis of 4-aminonaphthalene-1,5-disulfonic acid:

Step 1: Synthesis of Naphthalene-1,5-disulfonic acid

-

To a stirred mixture of 20% oleum at 20-35 °C, gradually add naphthalene.

-

Alternately and gradually, add 65% oleum and more naphthalene to the reaction mixture.

-

After the additions are complete, heat the mixture at 55 °C for 6 hours.

-

The reaction mixture is then carefully added to water.

-

The product can be precipitated as the free acid by cooling or as the disodium salt by adding alkaline sodium sulfate.

Step 2: Nitration of Naphthalene-1,5-disulfonic acid

-

The sulfonation mass from the previous step is nitrated at a controlled temperature of 20 °C.[3]

Step 3: Reduction to 4-aminonaphthalene-1,5-disulfonic acid

-

The mixed nitro solution is diluted and treated with iron and a dilute acid to reduce the nitro group to an amine.[3]

-

The desired 4-amino-1,5-naphthalenedisulfonic acid isomer is then salted out. The yield for this isomer is approximately 40%.[3]

Caption: Synthesis pathway of 4-aminonaphthalene-1,5-disulfonic acid.

Key Reactions and Applications

The primary utility of 4-aminonaphthalene-1,5-disulfonic acid stems from the reactivity of its amino group, which can be readily diazotized and coupled with other aromatic compounds to form azo dyes.

Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–). The synthesis involves two main steps: diazotization of a primary aromatic amine and coupling of the resulting diazonium salt with a suitable coupling component, such as a phenol or another aromatic amine.

The following protocol outlines the synthesis of a simple azo dye using 4-aminonaphthalene-1,5-disulfonic acid as the diazo component and 2-naphthol as the coupling component.

Step 1: Diazotization of 4-aminonaphthalene-1,5-disulfonic acid

-

Dissolve a specific molar equivalent of 4-aminonaphthalene-1,5-disulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous sodium hydroxide solution and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.

-

A brightly colored precipitate of the azo dye will form.

-

Maintain the alkaline pH to facilitate the coupling reaction.

-

After the reaction is complete, the dye can be isolated by filtration, washed with water, and dried.

Caption: General workflow for the synthesis of an azo dye.

Applications in Research and Potential in Drug Development

While the primary application of 4-aminonaphthalene-1,5-disulfonic acid is in the dye industry, its derivatives have found use in various research contexts. Naphthalene-based compounds are a versatile platform in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[5]

Derivatives of aminonaphthalenesulfonic acids are well-known for their fluorescent properties and are used as probes to study the structure and conformational changes of proteins.[6][7] These probes, such as 8-anilino-1-naphthalene sulfonate (ANS), typically exhibit enhanced fluorescence upon binding to hydrophobic regions of proteins, providing valuable insights into protein folding and interactions.[6][8][9] While 4-aminonaphthalene-1,5-disulfonic acid itself is not a commonly used probe, its scaffold represents a potential starting point for the synthesis of novel fluorescent probes with tailored properties. For instance, a fluorescent analogue of diphosphoglyceric acid has been synthesized from 1-amino-5-naphthalenesulfonic acid.[10]

Analytical Characterization

The purity and identity of 4-aminonaphthalene-1,5-disulfonic acid and its derivatives are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of naphthalenedisulfonic acid isomers and their derivatives.[11][12] A reversed-phase or mixed-mode column can be used with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer.[12] Detection is commonly performed using a UV detector.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amino group, the S=O stretching of the sulfonic acid groups, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion

4-aminonaphthalene-1,5-disulfonic acid is a foundational chemical intermediate with a well-established role in the synthesis of azo dyes. Its synthesis, while involving multiple steps, is based on fundamental aromatic substitution reactions. The reactivity of its amino group makes it a versatile precursor for a wide array of colorful compounds. Beyond its traditional applications, the naphthalene disulfonic acid scaffold holds potential for the development of more sophisticated molecules, such as fluorescent probes for biological research. A thorough understanding of its synthesis, chemical properties, and analytical characterization is crucial for scientists and researchers looking to utilize this compound in both established and emerging fields of chemical science.

References

-

Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. (n.d.). National Institutes of Health. [Link]

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid). (n.d.).

-

synthesis and characterization of new azo dye (1-(4-sulfonyl. (2025). Basrah Journal of Veterinary Research. [https://www.b vet res.com/index.php/b vet res/article/view/184]([Link] vet res.com/index.php/b vet res/article/view/184)

-

Fluorescent N-Arylaminonaphthalene Sulfonate Probes for Amyloid Aggregation of α-Synuclein. (n.d.). National Institutes of Health. [Link]

-

Schonbrunn, E., Eschenburg, S., Luger, K., Kabsch, W., & Amrhein, N. (2000, June 6). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4- aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. (n.d.). Journal of Missan Researches. [Link]

-

Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase. (n.d.). Semantic Scholar. [Link]

-

THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. (n.d.). International Journal of Advanced Research. [Link]

-

Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. (2023, April 9). ResearchGate. [https://www.researchgate.net/publication/370004169_Synthesis_and_Solvent_Dependent_Fluorescence_of_4-Amino_naphthalene-1-sulfonic_acid_AmNS-Alginate_ALG_Bacterial_Polymer]([Link] Fluorescence_of_4-Amino_naphthalene-_1-sulfonic_acid_AmNS-Alginate_ALG_Bacterial_Polymer)

-

Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. (n.d.). National Institutes of Health. [Link]

-

Ali, S., & Nabi, A. A. (2022, June 30). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences. [Link]

-

Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. (2025). National Institutes of Health. [Link]

-

4-AMINO-1,5-NAPHTHALENEDISULFONIC ACID. (n.d.). FDA Global Substance Registration System. [Link]

-

HPLC Analysis of 1,5-Naphthalenedisulfonic Acid on Amaze TH Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

-

4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid. (n.d.). Wiley Online Library. [Link]

-

4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790. (n.d.). PubChem. [Link]

-

3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563. (n.d.). PubChem. [Link]

- Method for detecting naphthalene disulfonic acid isomer. (n.d.).

-

K-Y, L. R., & C, H. R. (1978, April 10). Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid. The Journal of biological chemistry. [Link]

-

Thomas, M., Nair, M. K., & Joy, M. (2014). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. Oriental Journal of Chemistry. [Link]

-

HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. (n.d.). SIELC Technologies. [Link]

-

Singh, A., & Singh, S. K. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European journal of medicinal chemistry. [Link]

-

1-Naphthylamine-4,8-disulfonic acid. (n.d.). Haz-Map. [Link]

Sources

- 1. 4-aminonaphthalene-1,5-disulphonic acid | 117-55-5 [chemnet.com]

- 2. 1-Naphthylamine-4,8-disulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 4-aminonaphthalene-1,5-disulphonic acid | 117-55-5 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent N-Arylaminonaphthalene Sulfonate Probes for Amyloid Aggregation of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 12. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]

- 13. 2-Aminonaphthalene-1-sulfonic acid(81-16-3) 13C NMR spectrum [chemicalbook.com]

spectroscopic data of 4-aminonaphthalene-1,5-disulfonic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Aminonaphthalene-1,5-disulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the spectroscopic analysis of 4-aminonaphthalene-1,5-disulfonic acid (CAS No. 117-55-5), a key intermediate in the synthesis of azo dyes.[1][2] As researchers and drug development professionals, confirming the identity, purity, and structural integrity of such molecules is paramount. This document moves beyond a simple recitation of data, instead focusing on the causality behind experimental choices and establishing self-validating analytical workflows. We will explore the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of this compound.

Molecular Profile and Expected Spectroscopic Features

4-Aminonaphthalene-1,5-disulfonic acid is a highly polar, water-soluble organic compound characterized by a naphthalene core substituted with one amino group and two sulfonic acid groups.[1] Its molecular formula is C₁₀H₉NO₆S₂ with a molecular weight of approximately 303.31 g/mol .[3]

Key Structural Features for Spectroscopic Analysis:

-

Aromatic System: A substituted naphthalene ring system.

-

Amino Group: A primary amine (-NH₂) attached to the aromatic ring.

-

Sulfonic Acid Groups: Two sulfonyl functional groups (-SO₃H) that are highly polar and acidic.

These features give rise to predictable signals in various spectroscopic techniques, allowing for a multi-faceted confirmation of the molecule's structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: The 'Why' of IR First

Infrared spectroscopy is the ideal initial step in the structural elucidation of 4-aminonaphthalene-1,5-disulfonic acid. It provides a rapid and non-destructive confirmation of the essential functional groups. The presence or absence of characteristic absorption bands for the amine, sulfonic acid, and aromatic moieties offers immediate, high-level structural validation before proceeding to more time-intensive analyses like NMR.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol is designed for acquiring a high-quality spectrum from a solid sample.

-

Sample Preparation:

-

Thoroughly dry the 4-aminonaphthalene-1,5-disulfonic acid sample and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove any residual water, which has a strong IR signal.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dry KBr.

-

Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Presentation: Expected IR Absorption Bands

The following table summarizes the principal vibrational modes anticipated for 4-aminonaphthalene-1,5-disulfonic acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) Group | N-H Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) |

| N-H Scissoring (Bending) | 1650 - 1580 | |

| Sulfonic Acid (-SO₃H) Group | O-H Stretch (broad) | 3000 - 2500 |

| S=O Asymmetric Stretch | 1250 - 1150 | |

| S=O Symmetric Stretch | 1080 - 1030 | |

| S-O Stretch | 700 - 600 | |

| Aromatic Naphthalene Core | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Ring Stretch | 1600 - 1450 | |

| C-H Out-of-Plane Bending | 900 - 675 |

Note: These ranges are based on standard functional group frequencies. The broad O-H stretch from the sulfonic acid may overlap with the N-H and C-H stretching regions.

Visualization: FTIR Analysis Workflow

Caption: Workflow for FTIR analysis of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Mapping

Expertise & Experience: The Need for High-Resolution Data

While IR confirms functional groups, NMR spectroscopy provides the atomic-level connectivity map required for unambiguous structure verification. It reveals the number of unique protons and carbons and their chemical environments, which is essential for distinguishing between isomers. Given the compound's high polarity and water solubility, Deuterium Oxide (D₂O) is the logical solvent choice.[1] Protons on the -NH₂ and -SO₃H groups will exchange with the deuterium in D₂O and will likely not be observed in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-aminonaphthalene-1,5-disulfonic acid in approximately 0.6 mL of D₂O (99.9% D) in a standard 5 mm NMR tube.

-

Vortex the tube until the sample is fully dissolved. A gentle warming may be required.

-

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.

-

Tune and shim the instrument to the D₂O lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the aromatic region (approx. 6-9 ppm).

-

Use the residual HDO signal (approx. 4.79 ppm) as a reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.

-

A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Presentation: Predicted NMR Spectral Data

The following tables predict the chemical shifts and splitting patterns based on the known effects of amino and sulfonic acid substituents on a naphthalene ring.

Table: Predicted ¹H NMR Data (in D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~7.0-7.2 | Doublet | J = 8-9 | 1H |

| H-3 | ~7.8-8.0 | Doublet | J = 8-9 | 1H |

| H-6 | ~7.9-8.1 | Doublet of Doublets | J = 7-8, 1-2 | 1H |

| H-7 | ~7.4-7.6 | Triplet | J = 7-8 | 1H |

| H-8 | ~8.8-9.0 | Doublet of Doublets | J = 7-8, 1-2 | 1H |

Table: Predicted ¹³C NMR Data (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~135-140 |

| C-2 | ~115-120 |

| C-3 | ~125-130 |

| C-4 | ~145-150 |

| C-4a (bridgehead) | ~128-132 |

| C-5 | ~140-145 |

| C-6 | ~122-126 |

| C-7 | ~128-132 |

| C-8 | ~120-124 |

| C-8a (bridgehead) | ~130-135 |

Visualization: Structure-Spectrum Correlation

Caption: Correlation of protons to expected ¹H NMR signals.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Experience: Understanding Electronic Transitions

UV-Vis spectroscopy is a powerful tool for characterizing the conjugated π-electron system of the naphthalene core. The position (λ_max) and intensity (molar absorptivity) of absorption bands are highly sensitive to the nature and position of substituents. The electron-donating amino group and the electron-withdrawing sulfonic acid groups will cause a significant shift in the absorption maxima compared to unsubstituted naphthalene, providing a characteristic electronic fingerprint.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Use deionized water as the solvent, aligning with the compound's high solubility.[1]

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in deionized water.

-

Perform serial dilutions to create a working solution (e.g., 10 µg/mL). The final concentration should yield an absorbance reading between 0.2 and 1.0 for optimal accuracy.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with deionized water to serve as the blank and record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample from approximately 400 nm down to 200 nm.

-

Data Presentation: Expected UV-Vis Absorption

The spectrum is expected to show multiple absorption bands characteristic of a substituted naphthalene. Based on the UV-Vis spectrum of the parent compound, naphthalene-1,5-disulfonic acid, we can predict the effects of the amino group.[4]

| Transition Type | Expected λ_max (nm) | Rationale |

| π → π | ~230-250 nm | Corresponds to the electronic transitions within the naphthalene ring system. |

| π → π | ~280-320 nm | A second, longer-wavelength band typical for naphthalenic systems. The amino group (an auxochrome) is expected to cause a bathochromic (red) shift of this band compared to the unsubstituted core. |

Visualization: UV-Vis Analysis Workflow

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Expertise & Experience: Choosing the Right Ionization

Mass spectrometry provides the definitive measure of a molecule's mass, serving as the ultimate confirmation of its elemental composition. For a pre-charged, polar, and non-volatile compound like 4-aminonaphthalene-1,5-disulfonic acid, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that introduces the intact molecule into the mass spectrometer, minimizing fragmentation and yielding a clear molecular ion peak.

Experimental Protocol: LC-MS with ESI

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.

-

-

Instrumentation:

-

Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. The LC system serves primarily to introduce a clean sample plug.

-

-

ESI Source Parameters:

-

Operate the ESI source in negative ion mode. The acidic sulfonic acid protons are readily lost, making the formation of a negatively charged ion [M-H]⁻ highly favorable.

-

Optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).

-

Data Presentation: Expected Mass Spectrometry Data

| Ion Type | Expected m/z | Notes |

| [M-H]⁻ | ~302.0 | The deprotonated molecular ion. This would be the base peak in negative ESI mode. |

| [M-2H]²⁻ | ~150.5 | A doubly charged ion may also be observed due to the presence of two acidic protons. |

| [M-H-SO₃]⁻ | ~222.0 | A potential fragment ion corresponding to the loss of a sulfonic acid group. |

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements. High-resolution mass spectrometry can confirm these masses to within a few parts per million, providing unequivocal confirmation of the elemental formula.

Visualization: Mass Spectrometry Analysis Logic

Caption: Ionization and fragmentation logic in ESI-MS.

Conclusion

The comprehensive characterization of 4-aminonaphthalene-1,5-disulfonic acid is achieved not by a single technique, but by the logical integration of multiple spectroscopic methods. IR spectroscopy provides the initial functional group confirmation, NMR spectroscopy elucidates the precise atomic arrangement, UV-Vis spectroscopy characterizes the electronic structure, and mass spectrometry delivers an unambiguous confirmation of the molecular weight and formula. This multi-faceted, self-validating workflow ensures the highest degree of confidence in the identity and quality of the material for research and development applications.

References

-

Solubility of Things. (n.d.). 4-aminonaphthalene-1,5-disulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

GSRS. (n.d.). 4-AMINO-1,5-NAPHTHALENEDISULFONIC ACID. Retrieved from [Link]

-

Wikipedia. (2024). Aminonaphthalenesulfonic acids. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Naphthylamine-4,8-disulfonic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-aminonaphthalene-1,5-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist